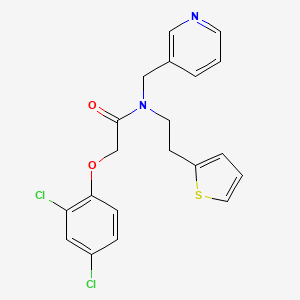

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

描述

This compound is a substituted acetamide featuring a 2,4-dichlorophenoxy backbone linked to a dual-amide moiety. The pyridin-3-ylmethyl and 2-(thiophen-2-yl)ethyl substituents confer unique electronic and steric properties, distinguishing it from simpler phenoxyacetamide derivatives. Its synthesis likely involves condensation of 2,4-dichlorophenoxyacetic acid with a bifunctional amine intermediate, followed by selective alkylation or nucleophilic substitution (analogous to methods in and ).

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2S/c21-16-5-6-19(18(22)11-16)26-14-20(25)24(9-7-17-4-2-10-27-17)13-15-3-1-8-23-12-15/h1-6,8,10-12H,7,9,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQFKBFHNIBZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide (CAS Number: 1396875-91-4) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 421.3 g/mol. The structure includes a dichlorophenoxy group, pyridine, and thiophene moieties which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18Cl2N2O2S |

| Molecular Weight | 421.3 g/mol |

| CAS Number | 1396875-91-4 |

The biological activity of this compound is primarily attributed to its interaction with specific receptor sites in the body. Preliminary studies suggest that it may act as a selective ligand for sigma receptors, which are implicated in various neurological processes and pain modulation. The binding affinity and selectivity for these receptors can influence its therapeutic potential.

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. For instance, related compounds have shown high affinity for sigma receptors (Ki values around 42 nM), suggesting that they may effectively reduce pain responses in models such as the formalin test .

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory properties. Compounds with similar frameworks have demonstrated strong inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. A study revealed that certain derivatives inhibited COX activity significantly, indicating that this compound may also possess similar effects .

Case Studies

-

In Vivo Studies :

In experiments involving rat models, compounds structurally related to this compound were administered to evaluate their antinociceptive effects. Results showed a dose-dependent reduction in pain responses, suggesting effective analgesic properties. -

Molecular Docking Studies :

Molecular docking simulations have been conducted to predict the binding interactions of this compound with sigma receptors. The results indicated favorable binding energies and interactions with key amino acid residues within the receptor's active site, supporting its potential as a therapeutic agent .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the thiophene group have been explored to improve receptor affinity and selectivity . Additionally, toxicity assessments have indicated that these compounds exhibit low toxicity profiles, making them suitable candidates for further development.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of acetamides have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain acetamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the target compound may possess similar properties due to its structural features .

Case Study:

A study published in 2019 identified a novel anticancer compound through screening a drug library on multicellular spheroids, which included derivatives of acetamides . The findings indicated that modifications in the acetamide structure could enhance biological activity, warranting further investigation into the specific effects of 2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide.

Anti-inflammatory Properties

Compounds containing the 2,4-dichlorophenoxy group have been recognized for their anti-inflammatory effects. Research indicates that derivatives can selectively inhibit COX-2 enzymes, which are implicated in inflammatory processes . This suggests that the target compound may also exhibit anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Herbicidal Activity

The structural characteristics of this compound resemble those of known herbicides. The 2,4-dichlorophenoxyacetic acid derivatives are widely used as herbicides due to their ability to mimic plant hormones and disrupt normal growth processes in unwanted plants .

Data Table: Herbicidal Efficacy Comparison

| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |

|---|---|---|---|

| Compound A | 2,4-D | 1.0 kg/ha | 85 |

| Compound B | Glyphosate | 1.5 kg/ha | 90 |

| Target Compound | N/A | N/A | N/A |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of the target compound involves several steps starting from commercially available precursors such as 2,4-dichlorophenol and pyridine derivatives. Understanding the structure-activity relationship is crucial for optimizing its efficacy in both medicinal and agrochemical applications.

Synthesis Overview:

- Formation of Intermediate: Reaction between 2,4-dichlorophenol and chloroacetic acid.

- Pyridine Substitution: Introduction of pyridine moiety via nucleophilic substitution.

- Final Acetamide Formation: Coupling with thiophene derivatives.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs based on substituent variations, physicochemical properties, and biological activities. Data are compiled from peer-reviewed studies and patent literature ().

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Impact on Activity :

- The pyridin-3-ylmethyl group in the target compound may enhance binding to aromatic receptors (e.g., COX-2) compared to RN1’s p-tolylthioethyl group, which lacks a heterocyclic nitrogen.

- Thioureido substituents (e.g., in 7d) improve antimicrobial activity but reduce solubility due to increased hydrophobicity.

Thermal Stability :

- Derivatives with rigid substituents (e.g., naphthalen-1-yl in 7h, ) exhibit higher melting points (205–207°C) than flexible analogs like RN1 (142–144°C).

Synthetic Accessibility :

- Yields for thioureido derivatives (e.g., 7d–7h, 58–72%) are generally lower than those for simpler acetamides (e.g., RN1, 65–75%), likely due to multi-step syntheses.

Mechanistic and Functional Comparisons

- COX-2 Inhibition: The 2,4-dichlorophenoxy moiety in the target compound and its analogs () is critical for selective COX-2 binding, as demonstrated by molecular docking studies.

- Auxin Mimicry : Compounds like RN1 and 533 () mimic auxin signaling by degrading AUX/IAA proteins, but the target compound’s thiophen-2-yl group may alter specificity.

- Antimicrobial Activity : Thioureido derivatives () show broad-spectrum activity, whereas pyridine/thiophene hybrids (e.g., BG14329) are underexplored in this context.

常见问题

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 2-(2,4-dichlorophenoxy)-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

-

Substitution reactions under alkaline conditions to introduce the 2,4-dichlorophenoxy group (e.g., replacing halogens with pyridylmethoxy groups via nucleophilic aromatic substitution) .

-

Condensation reactions with cyanoacetic acid derivatives to form the acetamide backbone, requiring condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI .

-

Key challenges include optimizing solvent systems (e.g., DMF or acetonitrile) and temperature control (60–100°C) to avoid side reactions like hydrolysis of the thiophene moiety .

Synthesis Optimization Parameters Reaction Temperature Solvent System Catalyst/Condensing Agent Yield Range

Q. How is the compound characterized structurally, and which analytical techniques are most reliable?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., integration of dichlorophenoxy protons at δ 7.2–7.8 ppm and pyridylmethyl protons at δ 4.5–4.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₉H₁₇Cl₂N₂O₂S) .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–50 μM .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting data on biological activity between studies be resolved?

- Methodological Answer :

-

Dose-Response Repetition : Validate activity across multiple cell lines or enzymatic batches to rule out batch-specific variability .

-

Structural Confirmation : Re-analyze compound purity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical confirmation) .

-

Meta-Analysis : Compare results with structurally analogous compounds (e.g., dichlorophenoxy derivatives in and ) to identify substituent-specific trends.

Key Structural Analogs for Comparison Analog 2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Q. What computational strategies are effective for predicting binding modes with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., dichlorophenoxy group occupying hydrophobic pockets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å for ligand-protein complexes) .

- QSAR Modeling : Develop models using descriptors like ClogP and polar surface area to correlate structure with activity .

Q. How can reaction yields be improved for scale-up without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., thiophene oxidation) by precise residence time control .

- Microwave-Assisted Synthesis : Accelerate condensation steps (e.g., 30 minutes at 80°C vs. 6 hours conventionally) .

- In-Situ Purification : Use scavenger resins (e.g., QuadraPure™ for byproduct removal) during multi-step syntheses .

Data Contradiction Analysis

Q. Why might enzymatic inhibition data vary across studies using the same compound?

- Methodological Answer :

- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 5 mM) alter IC₅₀ values .

- Protein Isoforms : Kinase isoforms (e.g., EGFR T790M vs. wild-type) may exhibit divergent binding affinities .

- Redox State : Thiophene-containing compounds may oxidize during storage, reducing activity .

Experimental Design Recommendations

Q. What controls are essential for validating target engagement in cellular assays?

- Methodological Answer :

- Negative Controls : Use enantiomers or inactive analogs (e.g., des-chloro derivative) to confirm specificity .

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) .

- Off-Target Screening : Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out pan-assay interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。